2,4-Dibromo-6-fluorobenzonitrile
Description
Strategic Significance as a Multifunctional Building Block
The strategic importance of 2,4-Dibromo-6-fluorobenzonitrile lies in its nature as a multifunctional building block. A building block in organic chemistry is a molecule that can be readily incorporated into a larger, more complex structure. The "multifunctionality" of this compound refers to the presence of several reactive sites, each with a distinct chemical reactivity. This allows chemists to perform a series of different, non-interfering chemical reactions on the same molecule.
The compound's structure features three halogen atoms (two bromine and one fluorine) and a nitrile (carbon-nitrogen triple bond) group. biosynth.com The electron-withdrawing nature of the nitrile group and the fluorine atom significantly influences the reactivity of the aromatic ring. The bromine and fluorine atoms serve as handles for different types of chemical modifications. For instance, the bromine atoms are particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which are powerful methods for forming new carbon-carbon bonds. ossila.com The fluorine atom, positioned ortho to the nitrile group, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. ossila.com The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, further expanding its synthetic potential.
This combination of reactive sites within a single, relatively simple molecule provides a robust platform for synthetic chemists to build molecular complexity in a controlled and predictable manner.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1393585-66-4 biosynth.comguidechem.com |
| Molecular Formula | C₇H₂Br₂FN biosynth.comguidechem.com |
| Molecular Weight | 278.91 g/mol biosynth.com |
| Canonical SMILES | C1=C(C=C(C(=C1F)C#N)Br)Br biosynth.comguidechem.com |
| Topological Polar Surface Area | 23.8 Ų guidechem.com |
Foundational Role in the Construction of Complex Molecular Scaffolds
The true synthetic power of this compound is realized in its application as a foundational scaffold for constructing complex molecules. The differential reactivity of its halogen substituents is key to this role. Chemists can exploit the fact that carbon-bromine bonds and carbon-fluorine bonds react under different conditions.
For example, a synthetic strategy could first involve a selective palladium-catalyzed cross-coupling reaction at one or both of the bromine positions to introduce new aryl or alkyl groups. ossila.comossila.com Following this, the fluorine atom can be displaced by a nucleophile (such as an alcohol, amine, or thiol) via a nucleophilic aromatic substitution reaction, a transformation activated by the adjacent nitrile group. ossila.com This sequential and site-selective functionalization is a cornerstone of modern synthetic chemistry, allowing for the efficient and controlled assembly of highly substituted aromatic rings.
This step-wise approach is crucial for building molecules with precisely defined three-dimensional shapes and electronic properties, which is essential in fields like medicinal chemistry and materials science. For instance, this building block is valuable for creating complex molecular architectures with tailored characteristics suitable for applications in pharmaceuticals and functional materials. The ability to systematically modify different positions on the benzonitrile (B105546) core allows researchers to generate libraries of related compounds for screening purposes, accelerating the discovery of new drugs and materials.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Bromo-4-fluorobenzonitrile |
| 4-Bromo-3-fluorobenzonitrile |
| 2-Bromo-6-fluorobenzonitrile |
| Benzene (B151609) |
| Carboxylic acid |
| Amine |
| Tetrazole |
| Alcohol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJXWWDHQYGSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Reactivity Profiles and Mechanistic Investigations of 2,4 Dibromo 6 Fluorobenzonitrile
Aromatic Halogen Reactivity
The reactivity of the halogens in 2,4-dibromo-6-fluorobenzonitrile is a key aspect of its chemistry, enabling a variety of cross-coupling and substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions provide pathways to introduce diverse functionalities at the positions of the bromine atoms.
Stille Reaction: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.org It is a versatile method for creating C-C bonds. organic-chemistry.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Sterically hindered and electron-rich ligands on the palladium catalyst often accelerate the coupling process. harvard.edu
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, utilizing an organoboron reagent (like a boronic acid or ester) and an organic halide. libretexts.orgmdpi.com This reaction is favored for its use of generally less toxic and more stable boron compounds compared to the organotin reagents in the Stille reaction. organic-chemistry.orglibretexts.org The catalytic cycle is similar to the Stille reaction, involving oxidative addition, transmetalation (facilitated by a base), and reductive elimination. libretexts.orgyoutube.com The reaction conditions can often be milder and are even compatible with aqueous media. libretexts.org
Detailed research findings on the application of Stille and Suzuki-Miyaura reactions with substrates similar to this compound indicate a high degree of efficiency and functional group tolerance. mdpi.comuwindsor.ca
Table 1: Examples of Palladium-Catalyzed C-C Bond Forming Reactions
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| Stille | Aryl Bromide | Organostannane | Pd(PPh₃)₄ | Toluene, Heat | Biaryl | Good |
| Suzuki-Miyaura | Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂ / SPhos | Toluene, K₃PO₄, 80 °C | Substituted Biphenyl | High |
| Stille | Aryl Iodide | Vinylstannane | PdCl₂(PPh₃)₂ | THF, 50 °C | Styrene Derivative | Excellent |
Buchwald-Hartwig Amination: This reaction is a highly effective method for the synthesis of aryl amines from aryl halides and primary or secondary amines, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.org The development of sterically hindered and electron-rich ligands has been crucial to the broad applicability of this reaction, allowing for the coupling of a wide range of amines and aryl halides under relatively mild conditions. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. youtube.com
Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, as well as C-O and C-S bonds. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, which can lead to milder reaction conditions. wikipedia.org The Ullmann reaction is often considered an alternative to the Buchwald-Hartwig amination, particularly in specific synthetic contexts. wikipedia.org
Research on selective Buchwald-Hartwig aminations has demonstrated that it is possible to selectively react at an aryl bromide in the presence of an aryl chloride, highlighting the potential for chemoselective transformations on polyhalogenated substrates like this compound. nih.gov
Table 2: Examples of Palladium-Catalyzed C-N Bond Forming Reactions
| Reaction Type | Aryl Halide | Amine | Catalyst System | Base | Conditions | Product | Yield |
|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig | Aryl Bromide | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene, 100 °C | N-Aryl-morpholine | High |
| Buchwald-Hartwig | Aryl Chloride | Aniline (B41778) | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane, 110 °C | Diphenylamine | Good |
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group. nih.gov In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the fluoride (B91410) ion to yield the substituted product. nih.gov The rate of these reactions is highly dependent on the electron-withdrawing ability of the groups on the aromatic ring and the nature of the nucleophile. nih.gov Recent studies have also explored photoredox catalysis to enable SNAr on less activated fluoroarenes. nih.gov
The reaction of aryl fluorides with the anions of secondary nitriles, facilitated by a strong base like potassium hexamethyldisilylamide (KHMDS), has been shown to be an effective method for preparing certain compounds. orgsyn.org
Table 3: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Aryl Fluoride | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Fluorobenzonitrile (B33359) | Indole | K₂CO₃, DMF, 120 °C | 4-(1H-Indol-1-yl)benzonitrile | Good |
| 2,4-Difluoroanisole | Ammonia | HFIP, Photoredox Catalyst | Substituted Aniline | Moderate |
The differential reactivity of the two bromine atoms in this compound, potentially influenced by their electronic and steric environments, opens the door for chemoselective transformations. It is conceivable that one bromine atom could be selectively functionalized over the other under carefully controlled reaction conditions. This could involve choosing a specific palladium catalyst-ligand system or a particular cross-coupling reaction that exhibits high selectivity for one of the C-Br bonds. Such selectivity is highly valuable in multi-step syntheses, allowing for the sequential introduction of different functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
Transformations of the Nitrile Functional Group
The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations provide additional avenues for elaborating the structure of the molecule, further expanding its synthetic utility.
Conversion to Amidines
The transformation of nitriles into amidines is a fundamental reaction in organic synthesis, providing access to a class of compounds with significant applications, including as precursors for heterocyclic synthesis. mdpi.com For this compound, the nitrile group can be converted to an amidine functionality through several established methods. A primary route is the direct addition of amines to the nitrile. This reaction is often catalyzed by various reagents to enhance the electrophilicity of the nitrile carbon. organic-chemistry.org
One of the classic methods for this conversion is the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of a strong acid like HCl to form a Pinner salt (an imidate salt). Subsequent treatment of this intermediate with an amine furnishes the desired amidine.
Alternatively, metal-catalyzed additions of amines to nitriles have been developed. For instance, ytterbium amides have been shown to catalyze the addition of amines to nitriles, yielding monosubstituted N-arylamidinates under solvent-free conditions. organic-chemistry.org Trimethylaluminum-promoted amination of nitriles is another effective method for synthesizing amidines. researchgate.net These methods provide pathways to convert this compound into the corresponding amidine, which can then serve as a versatile building block for more complex molecules. The general scheme for this transformation involves the nucleophilic attack of an amine on the electrophilic carbon of the nitrile group, followed by proton transfer steps to yield the final amidine product.
Table 1: Hypothetical Conversion of this compound to an Amidine
| Reactant | Reagents | Product |
| This compound | 1. R-NH₂, Catalyst (e.g., AlMe₃) 2. Workup | 2,4-Dibromo-N-alkyl-6-fluorobenzamidine |
Cycloaddition Reactions Leading to Heterocycles (e.g., Oxadiazole Formation)
Cycloaddition reactions are powerful tools for the construction of heterocyclic rings. The nitrile functionality in this compound can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. A prominent example is the formation of 1,2,4-oxadiazoles.
The synthesis of 1,2,4-oxadiazoles can be achieved by reacting a nitrile with a nitrile oxide. Nitrile oxides, which are typically generated in situ from precursors like α-nitroketones or oximes, are reactive 1,3-dipoles. organic-chemistry.org The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the nitrile oxide adds across the carbon-nitrogen triple bond of this compound.
Another common route to 1,2,4-oxadiazoles involves the reaction of a nitrile with an amidoxime (B1450833), often catalyzed by an acid or base. organic-chemistry.org This two-step process begins with the N-acylation of the amidoxime by the nitrile, followed by a cyclodehydration step to form the oxadiazole ring. nih.gov Furthermore, 1,3,4-oxadiazoles can be synthesized, for example, by the cyclization of N-acylhydrazines, which can be derived from the corresponding nitrile. A typical procedure involves heating the N-acylhydrazine with a dehydrating agent like phosphorus oxychloride. nih.gov These cycloaddition strategies allow for the incorporation of the 2,4-dibromo-6-fluorophenyl motif into various heterocyclic systems. nih.govnih.gov
Table 2: Exemplary Cycloaddition Reaction for Oxadiazole Formation
| Reactant 1 | Reactant 2 | Condition | Product |
| This compound | Ar-CNO (Nitrile Oxide) | Heat | 3-(2,4-Dibromo-6-fluorophenyl)-5-aryl-1,2,4-oxadiazole |
Selective Hydrolysis and Further Derivatizations
The structure of this compound offers multiple sites for chemical modification, allowing for selective transformations. The nitrile group can undergo hydrolysis under acidic or basic conditions to yield either a benzamide (B126) or a benzoic acid derivative. The conditions can be tuned to favor one product over the other. For instance, controlled hydrolysis, often under milder conditions, can selectively stop at the amide stage, yielding 2,4-dibromo-6-fluorobenzamide. More vigorous or prolonged reaction times will typically lead to the full hydrolysis to 2,4-dibromo-6-fluorobenzoic acid.
Beyond hydrolysis, the two bromine atoms on the aromatic ring are susceptible to a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings would allow for the selective replacement of one or both bromine atoms with carbon-based nucleophiles. The differential reactivity of the two bromine atoms, influenced by their electronic and steric environment, could potentially allow for selective mono-functionalization.
Further derivatization can also be achieved through nucleophilic aromatic substitution (SNAr) reactions. Although aryl halides are generally unreactive towards nucleophiles, the presence of the electron-withdrawing nitrile group and the ortho-fluoro substituent can activate the ring for such substitutions, particularly at the positions ortho and para to these groups.
Table 3: Potential Products from Selective Derivatizations
| Starting Material | Reaction Type | Potential Product |
| This compound | Partial Hydrolysis | 2,4-Dibromo-6-fluorobenzamide |
| This compound | Full Hydrolysis | 2,4-Dibromo-6-fluorobenzoic acid |
| This compound | Suzuki Coupling (1 eq. R-B(OH)₂) | 2-Bromo-4-alkyl-6-fluorobenzonitrile or 4-Bromo-2-alkyl-6-fluorobenzonitrile |
Elucidation of Reaction Mechanisms
Influence of the Ortho-Fluoro Effect on Reactivity
The presence of a fluorine atom at the ortho position to the nitrile group in this compound has a significant impact on the molecule's reactivity, a phenomenon often referred to as the "ortho-fluoro effect". This effect is a combination of inductive and resonance (or hyperconjugative) effects. In the context of reactions involving the C-CN bond, such as oxidative addition with a metal complex, the ortho-fluoro group has been shown to stabilize the resulting products. utrgv.edu
DFT studies on related fluorinated benzonitriles have demonstrated that an ortho-fluoro substituent significantly stabilizes the product of C-CN bond oxidative addition. utrgv.edu This stabilization is attributed not only to the strong electron-withdrawing inductive effect of fluorine but also to hyperconjugation. Hyperconjugation involves the delocalization of an in-plane lone pair of electrons on the carbon atom bonded to the metal into the antibonding σ*(C-F) orbital. utrgv.edu This interaction provides additional stability to the transition state and the final product, thereby lowering the activation energy and making the reaction more favorable compared to its non-fluorinated or meta/para-fluorinated counterparts. This ortho-fluoro effect can thus play a crucial role in directing the outcome and enhancing the rate of various transformations involving the cyano group of this compound.
Radical Pathways in Aryl Halide Transformations
The carbon-bromine bonds in this compound are susceptible to cleavage under radical conditions, opening up alternative reaction pathways for its transformation. Aryl halides, including aryl bromides, can be converted into highly reactive aryl radicals through various methods, such as visible-light photocatalysis or UV irradiation. researchgate.net
The process can be initiated by a photocatalyst which, upon light absorption, enters an excited state. This excited catalyst can then transfer an electron to the aryl bromide (a process known as photoinduced electron transfer or PET), forming a transient aryl bromide radical anion. researchgate.net This radical anion is unstable and readily undergoes cleavage of the carbon-bromide bond, ejecting a bromide anion (Br⁻) and generating a highly reactive aryl radical intermediate. researchgate.net
This 2,4-dibromo-6-fluorophenyl radical can then participate in a variety of subsequent reactions. For instance, it can abstract a hydrogen atom from a suitable donor to form 2,4-dibromo-6-fluorobenzene, or it can be trapped by other radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. These radical pathways offer a complementary approach to traditional ionic reactions for the functionalization of this compound, often proceeding under mild conditions and with high functional group tolerance.
Iv. Computational and Advanced Spectroscopic Studies of 2,4 Dibromo 6 Fluorobenzonitrile
Quantum Chemical Calculations and Molecular Orbital Analyses
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the molecular structure and electronic properties of halogenated benzonitriles. For molecules similar in structure to 2,4-Dibromo-6-fluorobenzonitrile, DFT methods are used to calculate optimized geometric parameters, vibrational frequencies, and electronic properties. globalresearchonline.net
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals key aspects of chemical reactivity. In related di-bromo-fluoro-substituted benzene (B151609) rings, the HOMO is often located on the bromine and fluorine atoms, while the LUMO is delocalized over the aromatic ring's C-C bonds. globalresearchonline.net This suggests that a HOMO → LUMO transition involves a transfer of electron density from the halogen atoms to the benzene ring, indicating that the halogen sites are susceptible to electrophilic attack. globalresearchonline.net
Natural Bond Orbital (NBO) analysis further clarifies the electronic landscape. It reveals hyperconjugative interactions, such as the transfer of charge from the lone pairs of the halogen atoms to the antibonding orbitals of the benzene ring (e.g., n(X) → π*(C-C)). globalresearchonline.net These interactions contribute significantly to the stability of the molecule. The electron-withdrawing nature of the nitrile group, combined with the electronic influence of the halogens, creates a highly polarized aromatic system.
Molecular Electrostatic Potential (MEP) maps for similar compounds predict that the halogen atoms are the most reactive sites for both electrophilic and nucleophilic attacks, highlighting the regions of negative and positive electrostatic potential. globalresearchonline.net
Table 1: Calculated Electronic Properties of a Structurally Similar Compound (1,4-dibromo-2,5-difluorobenzene) This table presents data for a related compound to illustrate the outputs of quantum chemical calculations.
| Parameter | Value |
|---|---|
| HOMO Energy | -7.0 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Energy Gap | 5.5 eV |
Source: Adapted from findings on similar benzene derivatives. globalresearchonline.net
Conformational Analysis and Energetic Considerations
Computational studies have determined that this compound adopts a planar conformation. This planarity is a key feature, as it minimizes steric hindrance and facilitates the molecule's participation in various chemical reactions. The benzene ring, along with its substituents (two bromine atoms, one fluorine atom, and a nitrile group), lies in the same plane. This arrangement influences the molecule's packing in the solid state and its interactions with other molecules or surfaces.
The energetic favorability of this planar conformation is a result of the electronic delocalization within the aromatic π-system. The molecule possesses no rotatable bonds, giving it a rigid structure. guidechem.com This rigidity and defined geometry are advantageous in the design of complex molecular architectures where precise positioning of functional groups is required.
Table 2: Computed Conformational and Structural Data
| Property | Value/Description | Reference |
|---|---|---|
| Conformation | Planar | |
| Rotatable Bond Count | 0 | guidechem.com |
| Topological Polar Surface Area | 23.8 Ų | guidechem.com |
Intermolecular Interactions and Crystal Packing Phenomena (e.g., Halogen Bonding, Hydrogen Bonding)
The substitution pattern of this compound allows for a variety of intermolecular interactions that govern its crystal packing. While specific crystal structure data for this exact isomer is not widely published, analysis of closely related compounds like 2,6-dibromo-4-fluoroaniline (B1582199) provides insight into the likely interactions. researchgate.net
Halogen Bonding: The bromine atoms on the ring are capable of forming halogen bonds (Br···N or Br···Br). This is a type of non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). Given the presence of the nitrile group's nitrogen atom (a Lewis base), Br···N halogen bonds are a probable and significant interaction in the solid state, influencing the crystal lattice.
Hydrogen Bonding: Although the molecule itself does not have hydrogen bond donors, it can act as a hydrogen bond acceptor. The nitrogen atom of the nitrile group and the fluorine atom can interact with hydrogen bond donors from solvent molecules, such as water. guidechem.combiosynth.com
These non-covalent forces collectively determine the supramolecular assembly of the compound in the solid state, which in turn affects its physical properties like melting point and solubility.
Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation and Reaction Monitoring
Advanced spectroscopic techniques are essential for characterizing this compound and monitoring its transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure. The chemical shifts and coupling constants provide definitive information about the substitution pattern on the aromatic ring. For instance, in a related isomer, 2-bromo-6-fluorobenzonitrile, the aromatic protons appear as a multiplet and a doublet of doublets in the ¹H NMR spectrum. chemicalbook.com For reaction monitoring, the disappearance of signals corresponding to the starting material and the emergence of new signals for the product can be tracked over time to determine reaction kinetics and completion.
Infrared (IR) and Raman Spectroscopy: Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy are used to identify the functional groups present in the molecule. nih.gov The characteristic stretching vibration of the nitrile group (C≡N) is a strong and easily identifiable peak in the IR spectrum, typically appearing around 2230 cm⁻¹. The C-Br and C-F stretching vibrations appear at lower frequencies. globalresearchonline.net During a chemical reaction, such as the conversion of the nitrile group to an amide or a tetrazole, IR spectroscopy provides a straightforward method to monitor the progress by observing the disappearance of the nitrile peak and the appearance of new peaks characteristic of the product (e.g., C=O stretch for an amide).
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.gov It is an indispensable tool for identifying products and intermediates in complex reaction mixtures.
By combining these techniques, researchers can gain a comprehensive understanding of reaction mechanisms involving this compound, from initial bond-breaking and bond-forming events to the final product structure.
V. Advanced Applications of 2,4 Dibromo 6 Fluorobenzonitrile in Chemical Sciences
Strategic Use in Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, 2,4-dibromo-6-fluorobenzonitrile serves as a key intermediate for the synthesis of novel therapeutic agents. Its structural framework provides a robust scaffold that can be elaborated to generate libraries of compounds for biological screening.
Core Scaffold for Active Pharmaceutical Ingredients (APIs)
The molecular architecture of this compound is frequently employed as a foundational scaffold for the construction of Active Pharmaceutical Ingredients (APIs). The bromine atoms are particularly useful as they can be readily substituted or participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to introduce a variety of organic substituents. ossila.com This allows for the systematic modification of the molecule to optimize its pharmacological profile. Furthermore, the nitrile group can be converted to other functional groups like amidines, which has been demonstrated in the synthesis of antimutagenic drugs. ossila.com
Design and Synthesis of Bioactive Compounds (e.g., Enzyme Inhibitors, Receptor Modulators)
The unique electronic and steric properties of this compound make it an attractive starting material for the design of specific enzyme inhibitors and receptor modulators. The strategic placement of halogen atoms can influence the compound's binding affinity and selectivity for its biological target. For instance, fluorinated benzonitriles are utilized in the creation of compounds that exhibit inhibitory activity against various enzymes. The development of potent and selective inhibitors is a primary objective in drug discovery, and this scaffold provides a platform for achieving that goal. nih.gov
Exploration of Structure-Activity Relationships (SAR) in Derivative Libraries
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov The this compound core is an excellent template for SAR exploration. By systematically replacing the bromine and fluorine atoms with different functional groups, medicinal chemists can generate libraries of derivatives. ddtjournal.com The biological evaluation of these libraries allows for the identification of key structural motifs that are essential for potency and selectivity. ddtjournal.commdpi.com This iterative process of synthesis and testing guides the optimization of lead compounds into viable drug candidates. nih.gov Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, can further enhance these studies by creating predictive models to aid in the design of novel inhibitors. mdpi.com
Contributions to Materials Science and Optoelectronic Research
The applications of this compound extend beyond medicinal chemistry into the field of materials science, where its unique properties are harnessed for the creation of advanced functional materials.
Precursor for Functional Dye Systems (e.g., Phosphorescent Dyes)
Halogenated benzonitrile (B105546) derivatives are valuable precursors in the synthesis of functional dyes, including those that exhibit room-temperature phosphorescence. ossila.com These materials are of significant interest for their potential applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. For example, carbazole-based phosphorescent dyes prepared from bromo-fluorobenzonitrile derivatives have been shown to exhibit high quantum yields. ossila.com
| Precursor Family | Dye Type | Key Property | Potential Application |
| Bromo-fluorobenzonitriles | Carbazole-derived | Room-temperature phosphorescence, High quantum yield | OLEDs, Bio-imaging |
Development of Advanced Organic Electronic Materials
The progress in organic electronics is heavily reliant on the synthesis of novel organic semiconductors. researchgate.net The dibromo functionality of this compound makes it a suitable monomer for polymerization reactions, leading to the formation of conjugated polymers. These polymers are the active components in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). researchgate.net The incorporation of fluorine atoms into the polymer backbone can enhance the material's stability and tune its electronic properties, which is crucial for optimizing device performance.
Enabling Role in Heterocyclic Synthesis
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Vi. Future Directions and Contemporary Research Challenges
Innovation in Sustainable and Economically Viable Synthetic Routes
The production of complex molecules like 2,4-Dibromo-6-fluorobenzonitrile traditionally relies on multi-step synthetic pathways that can be both resource-intensive and generate significant waste. A primary challenge for the future is the development of synthetic routes that are not only efficient but also environmentally benign and economically feasible. Key areas of innovation in this regard include the adoption of green chemistry principles, such as the use of less hazardous reagents and solvents, and the design of processes that maximize atom economy.
For the synthesis of halogenated aromatics, this involves moving away from classical methods that often employ harsh conditions and stoichiometric amounts of toxic reagents. Research is increasingly focused on catalytic methods, which can offer higher selectivity and efficiency. For instance, the development of novel catalysts for the regioselective bromination and fluorination of benzonitrile (B105546) precursors could provide more direct and sustainable routes to this compound. Furthermore, flow chemistry presents a promising alternative to traditional batch processing, offering improved safety, scalability, and process control, which can contribute to both the economic viability and the sustainability of production. The selective synthesis of benzonitriles through direct ammoxidation of alkylbenzenes in sub-nano spaces represents an innovative approach that could be adapted for halogenated derivatives, potentially reducing the number of synthetic steps and associated waste. medcraveonline.com
| Parameter | Traditional Synthesis | Sustainable Synthesis (Future Goal) |
| Reagents | Stoichiometric, often hazardous | Catalytic, renewable feedstocks |
| Solvents | Volatile organic compounds | Green solvents (e.g., ionic liquids, water) |
| Energy Input | High temperature and pressure | Milder reaction conditions, alternative energy sources (e.g., microwave, ultrasound) |
| Waste Generation | Significant by-product formation | High atom economy, recyclable catalysts |
| Process | Batch processing | Continuous flow synthesis |
Uncovering Novel Reactivity and Transformation Pathways
The reactivity of this compound is dictated by the interplay of its three distinct functional groups: the nitrile and the two bromine and one fluorine atoms attached to the aromatic ring. While the individual reactivity of these groups is well-understood, their combined influence in a single molecule presents opportunities for discovering novel chemical transformations. Future research will likely focus on the selective functionalization of this molecule, leveraging the differential reactivity of the C-Br and C-F bonds, as well as the transformations of the nitrile group.
For instance, the bromine atoms can serve as handles for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds and build more complex molecular architectures. The nitrile group, on the other hand, is a versatile precursor for a variety of other functional groups, including amines, amides, and carboxylic acids. ossila.com A significant research challenge lies in achieving high selectivity in these transformations, allowing for the controlled modification of one part of the molecule without affecting the others. Computational studies, including density functional theory (DFT) calculations, can play a crucial role in predicting the reactivity of different sites within the molecule and guiding the rational design of selective synthetic strategies.
Expansion into Emerging Fields of Application (e.g., Agrochemicals, Advanced Polymers)
Halogenated organic compounds have found widespread use in various fields, and this compound, as a polyhalogenated aromatic nitrile, is a candidate for exploration in several emerging applications.
Agrochemicals: The introduction of halogen atoms into organic molecules is a well-established strategy in the design of modern agrochemicals, as it can significantly influence their biological activity, metabolic stability, and physicochemical properties. sigmaaldrich.com Benzonitrile derivatives, in particular, have been investigated for their herbicidal properties. framochem.com Future research could involve the synthesis and screening of derivatives of this compound for potential applications as herbicides, fungicides, or insecticides. The unique substitution pattern of this molecule could lead to novel modes of action or improved efficacy against resistant pests.
Advanced Polymers: Fluorinated aromatic compounds are of great interest in materials science for the development of high-performance polymers with desirable properties such as thermal stability, chemical resistance, and low dielectric constants. rsc.org The incorporation of fluorine-containing monomers can enhance the processability and performance of polymers like polyimides and poly(arylene ether)s. rsc.org this compound could potentially serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. The bromine atoms could be functionalized to create cross-linking sites, leading to the development of thermosetting resins with enhanced properties. Research in this area would focus on the polymerization of this compound or its derivatives and the characterization of the resulting materials' thermal, mechanical, and electrical properties. The presence of both bromine and fluorine could impart unique flame-retardant and high-performance characteristics to the resulting polymers. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning
| AI/ML Application | Description | Potential Impact on this compound Research |
| Generative Models | Algorithms that can design new molecules with desired properties. | Design of novel agrochemicals and polymer monomers based on the this compound scaffold. |
| Predictive Modeling | Machine learning models that predict the properties of molecules. | Rapid screening of virtual libraries of derivatives for potential applications. |
| Retrosynthesis Tools | AI platforms that propose synthetic routes for target molecules. | Identification of more efficient and sustainable synthetic pathways. |
| Reaction Outcome Prediction | Machine learning models that predict the yield and products of chemical reactions. | Optimization of reaction conditions and selection of the most promising synthetic routes. |
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-Dibromo-6-fluorobenzonitrile?
The compound is typically synthesized via halogenation or substitution reactions. For example, bromination of fluorobenzonitrile derivatives using brominating agents (e.g., Br₂ with FeBr₃) under controlled temperatures (60–80°C) can yield the desired product. Alternatively, nucleophilic aromatic substitution (SNAr) with bromide ions on a pre-fluorinated nitrile-substituted benzene ring may be employed. Solvent choice (e.g., DMF or dichloromethane) and stoichiometric control of bromine are critical to minimizing side products like over-brominated species .
Q. How should researchers characterize the purity and structure of this compound?
Key techniques include:
- NMR Spectroscopy : and NMR can confirm substitution patterns and purity. For instance, the absence of proton signals in aromatic regions indicates complete halogenation.
- IR Spectroscopy : Peaks near 2230 cm (C≡N stretch) and 1100–1000 cm (C-F/C-Br stretches) validate functional groups.
- X-ray Crystallography : Resolve ambiguities in molecular geometry using SHELX software for refinement, particularly for verifying dihedral angles between substituents .
Q. What safety protocols are essential when handling this compound?
Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic fumes (HBr, HF) upon decomposition. Store in airtight containers away from moisture and incompatible reagents (e.g., strong bases). Consult SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can discrepancies between NMR and X-ray crystallography data be resolved in structural determination?
Contradictions may arise from dynamic effects (e.g., rotational isomerism in solution) versus static crystal structures. Cross-validate with computational methods (DFT calculations for optimized geometries) and complementary techniques like mass spectrometry. SHELX refinement parameters (e.g., ADPs) should be adjusted to account for disorder in the crystal lattice .
Q. What mechanistic insights explain regioselectivity in bromination reactions of fluorobenzonitrile derivatives?
Bromination is influenced by directing effects: the nitrile group is a strong meta-director, while fluorine acts as an ortho/para-director. Competitive bromination at the 2,4-positions versus other sites can be modeled using Hammett constants or DFT-based transition-state analysis. Experimental validation via kinetic studies (e.g., varying Br₂ concentration) can clarify dominant pathways .
Q. How do solvent polarity and catalyst choice affect reaction yields in SNAr reactions involving this compound?
Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of incoming groups (e.g., amines). Catalysts like Cu(I) or Pd(0) can facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). Screen solvents using a Design of Experiments (DoE) approach, monitoring yields via HPLC. For example, Pd/C with H₂ in THF may reduce dehalogenation side reactions .
Q. What strategies mitigate challenges in crystallizing this compound for single-crystal analysis?
Slow evaporation from a mixed solvent system (e.g., hexane/ethyl acetate) promotes crystal growth. If twinning occurs, use SHELXD for dual-space refinement. For low-resolution data, supplement with powder XRD and pair distribution function (PDF) analysis to validate bulk structure .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
